

A Comparative Guide to Lewis Acids in Cyclopropyl Ketone Reactions

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Compound of Interest

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The strategic use of Lewis acids to catalyze reactions involving cyclopropyl ketones has opened new avenues for the synthesis of complex molecular architectures. The inherent ring strain of the cyclopropyl group, coupled with the activating effect of the adjacent ketone, makes these substrates versatile building blocks. Lewis acid catalysis facilitates a variety of transformations, including cascade reactions, cycloadditions, and rearrangements, often with high levels of stereocontrol. This guide provides a comparative analysis of common Lewis acids for key reactions of cyclopropyl ketones, supported by experimental data and detailed protocols.

Asymmetric Cascade Reactions: Synthesis of Pyrrolobenzothiazoles

A notable application of Lewis acid catalysis in cyclopropyl ketone chemistry is the asymmetric cascade reaction for the synthesis of chiral pyrrolobenzothiazoles. Chiral N,N'-dioxide-scandium(III) complexes have proven to be highly effective catalysts for this transformation.^[1]^[2] The reaction proceeds via a ring-opening/cyclization/thio-Michael cascade, yielding products with excellent enantioselectivity.

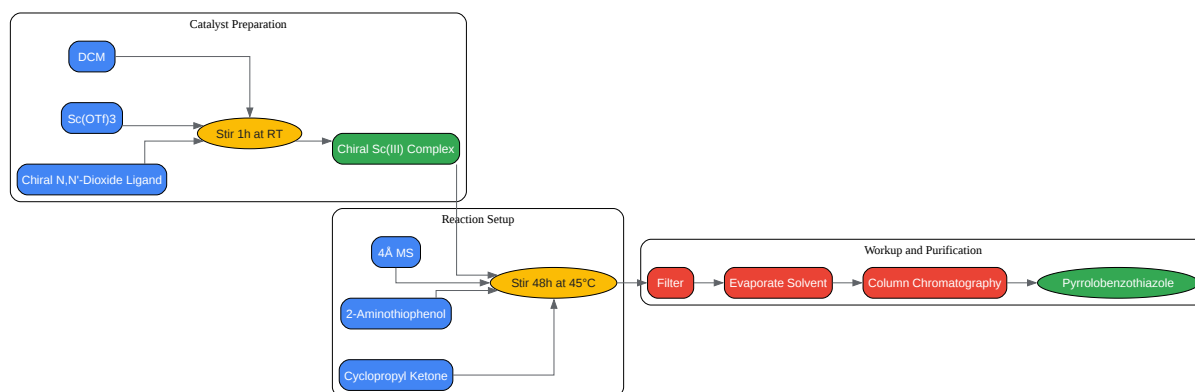
Comparative Performance of Scandium(III) Catalysts

Entry	Substrate (R)	Yield (%)	de (%)	ee (%)	Catalyst Loading (mol%)	Time (h)	Temp (°C)
1	Ph	89	88	96	5	48	45
2	4-MeC ₆ H ₄	85	86	95	5	48	45
3	4-FC ₆ H ₄	82	84	94	5	48	45
4	2-Thienyl	75	80	92	5	48	45

Table 1: Performance of Chiral N,N'-Dioxide-Sc(OTf)₃ Complex in the Asymmetric Cascade Reaction of Cyclopropyl Ketones.[3]

Experimental Protocol: Asymmetric Cascade Reaction

To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in dichloromethane (0.5 mL) was added Sc(OTf)₃ (0.01 mmol) at room temperature. The mixture was stirred for 1 hour. Then, the cyclopropyl ketone (0.2 mmol), 2-aminothiophenol (0.24 mmol), and 4Å molecular sieves (50 mg) were added. The reaction mixture was stirred at 45 °C for 48 hours. After completion of the reaction (monitored by TLC), the mixture was filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired pyrrolobenzothiazole.[3]



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Figure 1: Experimental workflow for the asymmetric cascade reaction.

Enantioselective [3+2] Photocycloadditions

A dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.^[4] This method allows for the construction of densely substituted cyclopentanes. The choice of the chiral ligand associated with the Lewis acid is crucial for achieving high enantioselectivity.

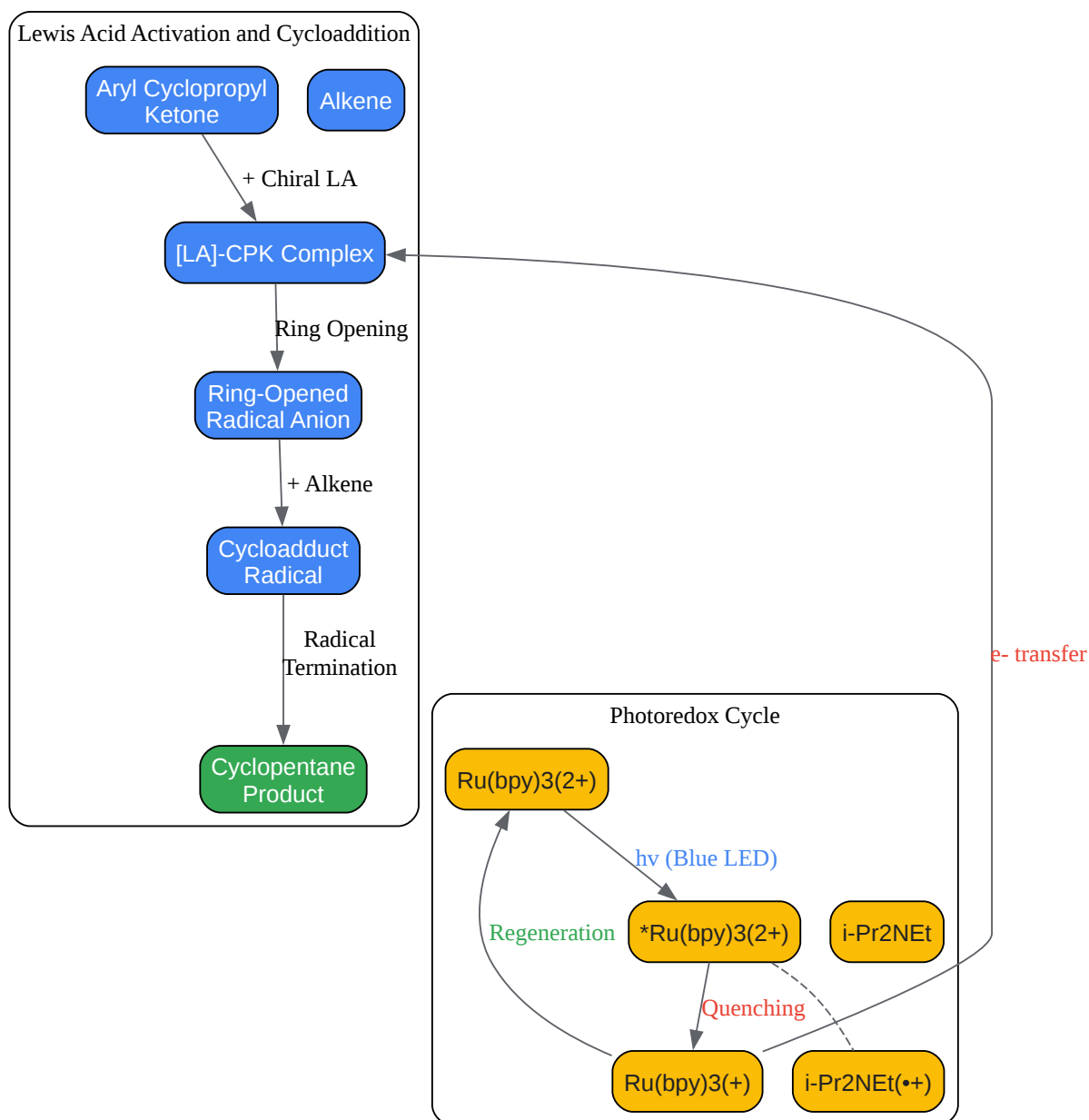
Comparative Performance of Lewis Acid/Ligand Systems

Entry	Lewis Acid	Ligand	Yield (%)	ee (%)
1	Gd(OTf) ₃	L4 (Cl-substituted)	0	-
2	Gd(OTf) ₃	L5 (MeO-substituted)	95	75
3	Gd(OTf) ₃	L6 (NMe ₂ -substituted)	98	82
4	Gd(OTf) ₃	L6 (10 mol%)	96	80
5	Gd(OTf) ₃	L6 (-20 °C)	85	88

Table 2: Optimization of the Chiral Lewis Acid Catalyst for Enantioselective [3+2] Photocycloaddition.^[4]

Experimental Protocol: Enantioselective [3+2] Photocycloaddition

In a nitrogen-filled glovebox, a solution of Gd(OTf)₃ (0.02 mmol) and the chiral ligand L6 (0.03 mmol) in 1,2-dichloroethane (1.0 mL) was stirred for 1 hour. To this solution were added the aryl cyclopropyl ketone (0.2 mmol), the alkene (0.4 mmol), Ru(bpy)₃(PF₆)₂ (0.002 mmol), and i-Pr₂NEt (0.4 mmol). The reaction vessel was sealed and removed from the glovebox. The mixture was then irradiated with a blue LED (450 nm) at -20 °C for 48 hours. After the reaction, the solvent was removed in vacuo, and the residue was purified by flash chromatography on silica gel to yield the cyclopentane product.^[4]



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Figure 2: Proposed mechanism for the dual-catalyst system.

Ring-Opening Reactions and Rearrangements

Lewis acids are also pivotal in promoting ring-opening reactions and rearrangements of cyclopropyl ketones, such as the Cloke-Wilson rearrangement.[5] A variety of Lewis acids can be employed, with the choice influencing the reaction pathway and product distribution.

Comparison of Lewis Acids for the Cloke-Wilson Rearrangement

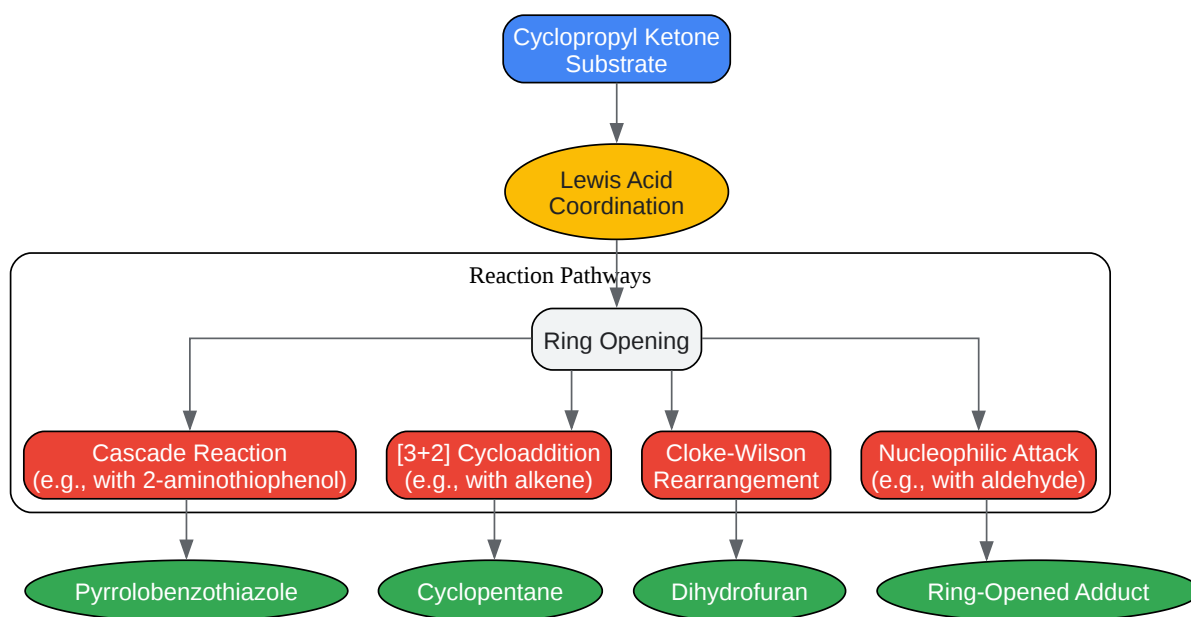
Entry	Lewis Acid	Substrate	Product	Yield (%)
1	AgOTf	Cyclopropyl aryl ketone	Dihydrofuran	Good
2	Yb(OTf) ₃	Spiro-cyclopropyl ketone	Spiroketal	Moderate
3	TMSOTf	2-Arylcyclopropane -1,1-dicarboxylate	E-Styrylmalonate/C chloropropane/Butyrolactone	Varies
4	SnCl ₄ /NaI	N-substituted cyclopropyl ketone	γ-Lactam	Good
5	TiCl ₄	N-substituted cyclopropyl ketone	γ-Iminolactone	Good

Table 3: Lewis Acids for the Cloke-Wilson Rearrangement and Related Transformations.[5]

Experimental Protocol: Yb(OTf)₃-Catalyzed Cloke-Wilson Rearrangement

A solution of the spiro-annulated cyclopropyl alcohol (0.5 mmol) in dichloromethane (5 mL) was treated with 2-iodoxybenzoic acid (IBX, 0.75 mmol) at room temperature. The mixture was stirred for 2 hours. Yb(OTf)₃ (0.05 mmol) was then added, and the reaction was stirred for an additional 4 hours. The reaction was quenched with a saturated aqueous solution of Na₂S₂O₃.

and extracted with dichloromethane. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography to afford the spiroketal.[5]



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Figure 3: General reaction pathways for Lewis acid-catalyzed reactions.

Conclusion

The choice of Lewis acid is a critical parameter in directing the outcome of reactions involving cyclopropyl ketones. Scandium-based catalysts, particularly when paired with chiral N,N'-dioxide ligands, offer exceptional control in asymmetric cascade reactions. For photocatalyzed cycloadditions, a dual-catalyst system employing a lanthanide triflate like Gd(OTf)₃ with a suitable chiral ligand is highly effective. A broader range of Lewis acids, including those based on Ag, Yb, Sn, and Ti, can be utilized to promote rearrangements and other ring-opening

transformations, with the specific Lewis acid influencing the product distribution. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design of synthetic strategies involving cyclopropyl ketones.

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